Inosamycin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

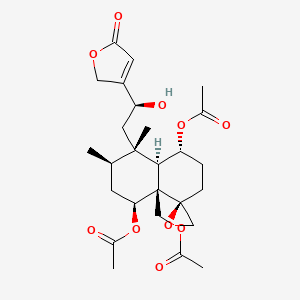

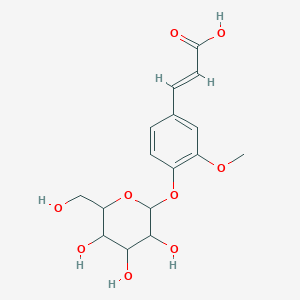

Inosamycin D is a natural product found in Streptomyces hygroscopicus with data available.

科学的研究の応用

Cancer Research and Treatment :

- Actinomycin D has been studied for its effects on cell proliferation and apoptosis in osteosarcoma cells. The research indicates that Actinomycin D can induce apoptosis in tumor cells by inhibiting anti-apoptotic gene transcriptions, leading to cell cycle arrest and apoptosis, suggesting its potential use in chemotherapy for treating osteosarcoma (Lu et al., 2015).

Antibacterial Research :

- Fosfomycin, an antibiotic revisited for its activity against drug-resistant Gram-negative pathogens, has been studied for its resistance mechanisms. Research on FosA proteins, which confer fosfomycin resistance, indicates their widespread presence in Gram-negative bacteria. This research suggests that targeting FosA activity could potentiate fosfomycin's effectiveness against drug-resistant bacteria (Ito et al., 2017).

Neurological Disease Research :

- Drugs like mithramycin A, which can inhibit neuronal apoptosis induced by oxidative stress and DNA damage, are being studied for their potential in treating neurological diseases. This suggests that certain DNA-binding drugs could be effective in managing diseases associated with abnormal activation of apoptosis (Chatterjee et al., 2001).

Photodynamic Therapy Research :

- The photodynamic action of Actinomycin D has been explored for its potential in photodynamic therapy. This research indicates that Actinomycin D enhances DNA photosensitization, suggesting its possible use in unique and controllable DNA cleavage methods (Pan et al., 2001).

Antitumor Drug Delivery Research :

- The use of ultrasmall graphene quantum dots for delivering drugs like Daunomycin to DNA duplexes has been investigated. This research provides insights into the dynamics of drug delivery and its interaction with DNA, aiding the development of more effective antitumor treatments (Sinha & Purkayastha, 2020).

Tuberculosis Treatment Research :

- The study of genomic responses of Mycobacterium tuberculosis to different drug treatments, including isoniazid and thiolactomycin, helps in understanding the mode of action of these drugs. This is crucial for developing more effective treatments for tuberculosis (Betts et al., 2003).

Biochemical Mechanism Studies :

- Research on enzymes like DesII, involved in the biosynthesis of bioactive compounds like TDP-D-desosamine, provides insights into the biochemical mechanisms of these processes, which is important for the development of novel antibiotics (Szu et al., 2009).

Chemical Analysis and Discrimination Research :

- Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids, demonstrating its utility in chemical analysis and discrimination (Bai et al., 2019).

Immunogenic Cell Stress Research :

- The study of immunogenic cell stress induced by chemotherapy drugs like dactinomycin provides insights into how these drugs can trigger an immune response against tumors, which is significant for cancer treatment (Humeau et al., 2020).

特性

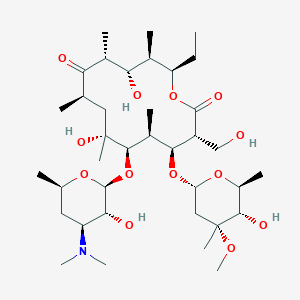

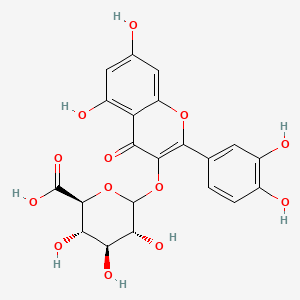

分子式 |

C23H44N4O15 |

|---|---|

分子量 |

616.6 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

InChIキー |

ZMRHISCREAEQQW-MXESDJFFSA-N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

正規SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

同義語 |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)